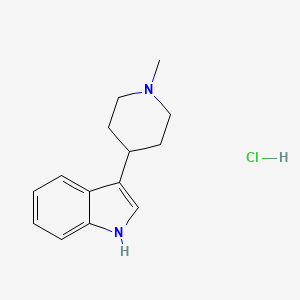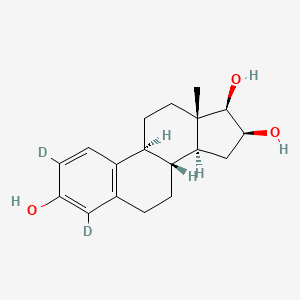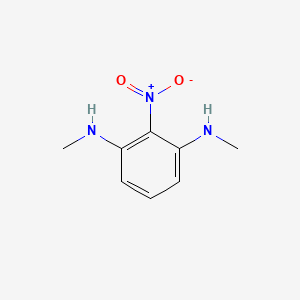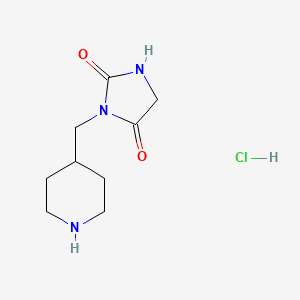
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride
Descripción general
Descripción
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride, also known as PIMID, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder with a molecular formula of C10H16N3O2.HCl and a molecular weight of 249.71 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride is not fully understood. However, studies have shown that the compound acts on the gamma-aminobutyric acid (GABA) system in the brain, which is responsible for regulating neuronal excitability. 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride is believed to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
Studies have shown that 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride has anticonvulsant, neuroprotective, and anti-inflammatory properties. The compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride has also been shown to protect neurons from oxidative stress and inflammation, which are common factors in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride is its low toxicity and high selectivity for GABA receptors, making it a potential candidate for the treatment of neurological disorders. However, one of the limitations of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride. One potential direction is the development of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride-based drugs for the treatment of neurological disorders. Another direction is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride.
Aplicaciones Científicas De Investigación
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride has shown potential applications in various fields of scientific research. One of the primary applications of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride is in the field of medicinal chemistry. Studies have shown that 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride has anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry. The compound has shown promising results in inhibiting the corrosion of steel in harsh environments.
Propiedades
IUPAC Name |
3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c13-8-5-11-9(14)12(8)6-7-1-3-10-4-2-7;/h7,10H,1-6H2,(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODMCPSFNKKBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=O)CNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



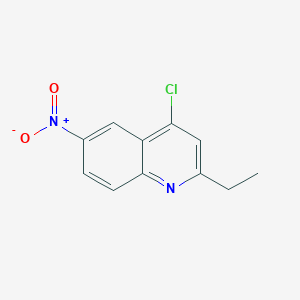

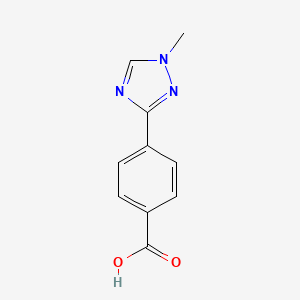
![3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B1431832.png)


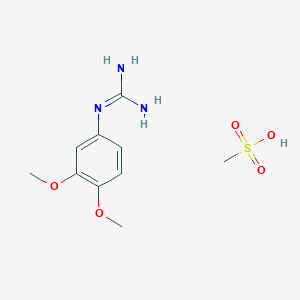
![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1431840.png)

